N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an acetylamino group and a tetrazolyl group, making it a versatile molecule in various fields of research and industry.
Mechanism of Action
Target of Action
Similar compounds with a tetrazole moiety have been found to target g protein-coupled receptor-35 (gpr35) . GPR35 is a potential target in the treatment of pain and inflammatory and metabolic diseases .
Mode of Action
Compounds with a similar structure have been found to exhibit anti-cancer and antibacterial activities . The introduction of a 1H-tetrazol-5-yl group significantly increased their potency .
Biochemical Pathways
Similar compounds have been found to exhibit anti-cancer and antibacterial activities , suggesting that they may affect pathways related to cell proliferation and bacterial growth.
Result of Action
Similar compounds have been found to exhibit anti-cancer and antibacterial activities , suggesting that they may inhibit cell proliferation and bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core. This can be achieved through the reaction of aniline with acetic anhydride under acidic conditions.
Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative. This step often requires the use of a catalyst such as copper(I) iodide to facilitate the formation of the tetrazole ring.
Final Assembly: The final step involves coupling the acetylamino-substituted benzamide with the tetrazolyl intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino or tetrazolyl groups, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)acetamide
- N-[4-(acetylamino)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
- N-[4-(acetylamino)phenyl]-2-(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HDACs with high specificity makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-12-6-8-13(9-7-12)19-16(24)14-4-2-3-5-15(14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOJYYVSBUPPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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